D-(+)-Maltose monohydrate

Übersicht

Beschreibung

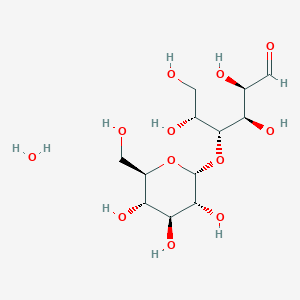

Maltose (Hydrat), auch bekannt als Malzzucker, ist ein Disaccharid, das aus zwei Glucosemolekülen besteht, die durch eine α(1→4)-glykosidische Bindung miteinander verbunden sind. Es kommt häufig in keimenden Getreidekörnern vor und ist ein wichtiges Zwischenprodukt bei der Verdauung von Stärke. Maltose ist ein reduzierender Zucker und spielt eine bedeutende Rolle in verschiedenen biologischen und industriellen Prozessen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Maltose kann durch enzymatische Hydrolyse von Stärke synthetisiert werden. Das Enzym β-Amylase spaltet Stärke durch Spaltung der α(1→4)-glykosidischen Bindungen in Maltose. Dieser Prozess findet typischerweise in keimenden Samen und während des Mälzprozesses beim Brauen statt .

Industrielle Produktionsmethoden

Industriell wird Maltose durch kontrollierte Hydrolyse von Stärke mit Enzymen wie β-Amylase und α-Amylase hergestellt. Der Prozess beinhaltet das Mischen von Stärke mit Wasser und das Erhitzen, um die Stärke zu gelatinieren. Anschließend werden Enzyme hinzugefügt, um die Stärke zu Maltose zu hydrolysieren. Die resultierende Maltoselösung wird gereinigt und kristallisiert, um Maltosehydrat zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Maltose durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Maltose kann durch das Enzym Maltase in zwei Glucosemoleküle hydrolysiert werden.

Oxidation: Maltose kann zu Maltobionsäure oxidiert werden.

Reduktion: Maltose kann zu Maltitol, einem Zuckeralcohol, reduziert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzym Maltase, Wasser und milde saure Bedingungen.

Oxidation: Oxidationsmittel wie Bromwasser oder Salpetersäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoff in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Hydrolyse: Glucose.

Oxidation: Maltobionsäure.

Reduktion: Maltitol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme beta-amylase breaks down starch into maltose by cleaving the α(1→4) glycosidic bonds. This process typically occurs in germinating seeds and during the malting process in brewing .

Industrial Production Methods

Industrially, maltose is produced by the controlled hydrolysis of starch using enzymes such as beta-amylase and alpha-amylase. The process involves mixing starch with water and heating it to gelatinize the starch. Enzymes are then added to hydrolyze the starch into maltose. The resulting maltose solution is purified and crystallized to obtain maltose hydrate .

Analyse Chemischer Reaktionen

Types of Reactions

Maltose undergoes several types of chemical reactions, including:

Hydrolysis: Maltose can be hydrolyzed into two glucose molecules by the enzyme maltase.

Oxidation: Maltose can be oxidized to form maltobionic acid.

Reduction: Maltose can be reduced to form maltitol, a sugar alcohol.

Common Reagents and Conditions

Hydrolysis: Enzyme maltase, water, and mild acidic conditions.

Oxidation: Oxidizing agents such as bromine water or nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Major Products Formed

Hydrolysis: Glucose.

Oxidation: Maltobionic acid.

Reduction: Maltitol.

Wissenschaftliche Forschungsanwendungen

Maltose (Hydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird beim Brauen, Backen und als Süßstoff in verschiedenen Lebensmittelprodukten verwendet.

Wirkmechanismus

Maltose entfaltet seine Wirkungen hauptsächlich durch seine Hydrolyse zu Glucose durch das Enzym Maltase. Diese Reaktion findet im Dünndarm statt, wo Maltase die α(1→4)-glykosidische Bindung spaltet und zwei Glucosemoleküle freisetzt. Diese Glucosemoleküle werden dann in den Blutkreislauf aufgenommen und für die Energieproduktion verwendet .

Wirkmechanismus

Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase. This reaction occurs in the small intestine, where maltase cleaves the α(1→4) glycosidic bond, releasing two glucose molecules. These glucose molecules are then absorbed into the bloodstream and utilized for energy production .

Vergleich Mit ähnlichen Verbindungen

Maltose ähnelt anderen Disacchariden wie Saccharose, Laktose und Trehalose. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Saccharose: Besteht aus Glucose und Fructose, die durch eine α(1→2)-glykosidische Bindung miteinander verbunden sind.

Laktose: Besteht aus Glucose und Galactose, die durch eine β(1→4)-glykosidische Bindung miteinander verbunden sind.

Trehalose: Besteht aus zwei Glucosemolekülen, die durch eine α(1→1)-glykosidische Bindung miteinander verbunden sind.

Die einzigartige α(1→4)-glykosidische Bindung von Maltose und ihre Rolle als reduzierender Zucker machen es von diesen anderen Disacchariden unterscheidbar .

Biologische Aktivität

D-(+)-Maltose monohydrate, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, is widely recognized for its biological activity and applications in various fields, including food science, pharmaceuticals, and biotechnology. This article explores its biological properties, mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₂H₂₂O₁₁·H₂O

- Molecular Weight : 360.32 g/mol

- CAS Number : 6363-53-7

- Solubility : Highly soluble in water; slightly soluble in alcohol; insoluble in ether.

- Melting Point : Approximately 106.15 °C (anhydrous) .

1. Stabilization of Biological Products

This compound is employed as a stabilizing agent in various biological products. Its role in stabilizing blood-derived products during fractionation is crucial for maintaining the integrity and biological activity of components such as immunoglobulins. Maltose helps prevent protein aggregation, which can compromise the efficacy of therapeutic agents like intravenous immunoglobulin (IVIG) solutions .

2. Substrate for Enzymatic Reactions

Maltose serves as a substrate for several enzymes, including:

- α-glucosidase : Catalyzes the hydrolysis of maltose to glucose.

- Maltase : Breaks down maltose into two glucose molecules.

- Maltose α-D-glucosyltransferase : Involved in the transfer of glucose units from maltose to other substrates.

These enzymatic reactions are significant in metabolic studies and carbohydrate metabolism research .

3. Cell Culture Applications

In cell and tissue culture, this compound is utilized as a nutrient source. It supports the growth of various cell types, including insect cells, making it valuable for recombinant protein production . Its ability to enhance cell viability and proliferation is attributed to its role as an energy source.

Case Study 1: Protein Stability in IVIG Solutions

A study demonstrated that the inclusion of this compound in IVIG formulations significantly reduced protein aggregation during storage. This stabilization was critical for ensuring consistent therapeutic efficacy and minimizing adverse effects associated with aggregated proteins .

Case Study 2: Maltose-Binding Proteins

Research investigating maltose-binding proteins revealed that this compound acts as a key substrate for studying transport systems related to disaccharides. The binding affinity of these proteins to maltose was essential for understanding their physiological roles in microbial systems .

Applications in Research

This compound is extensively used in biochemical research:

- Microbiology : As a carbon source in culture media for bacteria and yeast.

- Enzyme Studies : To characterize maltase and other related enzymes.

- Metabolic Pathway Analysis : In studies investigating carbohydrate metabolism .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDJFVFTHLOSDW-DNDLZOGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Maltose monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6363-53-7 | |

| Record name | Maltose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM477EE40D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.